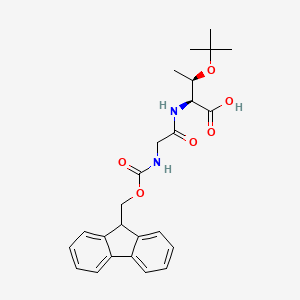

(2S,3R)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetamido)-3-(tert-butoxy)butanoic acid

Beschreibung

“(2S,3R)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetamido)-3-(tert-butoxy)butanoic acid” is a synthetic organic compound primarily utilized in peptide synthesis and medicinal chemistry. Its structure features two critical functional groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used amine-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via mild base treatment (e.g., piperidine) .

- tert-butoxy group: A sterically bulky substituent that enhances solubility in organic solvents and provides stability under acidic conditions, making it suitable for orthogonal protection strategies .

The compound’s stereochemistry at the C2 (S) and C3 (R) positions influences its conformational behavior and interaction with enzymes or receptors during peptide assembly.

Eigenschaften

IUPAC Name |

(2S,3R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(29)30)27-21(28)13-26-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30)/t15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXMIMVCVNUUML-QRQCRPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2S,3R)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetamido)-3-(tert-butoxy)butanoic acid is a complex organic molecule known for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and drug development.

The molecular formula of the compound is , with a molecular weight of 398.4 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The tert-butoxy group contributes to the compound's lipophilicity, influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 620964-52-5 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. The following sections summarize key findings from various studies.

Enzyme Inhibition

The compound has been evaluated for its binding affinity to various enzymes, demonstrating potent inhibitory effects.

| Compound Name | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| This compound | Low nM | Potent enzyme inhibitor |

| Related Fmoc derivatives | Moderate nM | Moderate enzyme inhibitors |

The mechanism of action involves the interaction of the compound with specific active sites on target enzymes, leading to inhibition of their catalytic activity. This inhibition can be crucial in therapeutic contexts where overactive enzymes contribute to disease pathology.

Case Studies

- Cancer Research : A study investigated the use of this compound in inhibiting cancer cell proliferation. Results showed that it effectively reduced the viability of various cancer cell lines, suggesting a role in anticancer therapy.

- Neuroprotective Effects : Another case study highlighted the neuroprotective properties of this compound in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease.

- Synthetic Applications : In peptide synthesis, the Fmoc group allows for selective protection and deprotection strategies, facilitating the assembly of complex peptides that may exhibit enhanced biological activities.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The compound acts as a protecting group for amino acids, facilitating the sequential addition of amino acids to form peptides. The stability of the Fmoc group under basic conditions makes it advantageous for synthesizing complex peptides without premature deprotection.

Drug Development

Research has indicated that derivatives of Fmoc compounds can exhibit biological activity. For instance, modifications of this compound have been explored for their potential as inhibitors in various biological pathways, including enzyme inhibition and receptor modulation. The fluorenylmethoxycarbonyl moiety enhances the lipophilicity and bioavailability of the resulting drugs.

Biochemical Probes

The compound can be utilized as a biochemical probe to study protein interactions and dynamics. By attaching this compound to biomolecules, researchers can track and visualize interactions in real-time using fluorescence techniques due to the inherent fluorescence properties of the fluorenyl group.

Antibody Production

In immunology, Fmoc derivatives are used to synthesize peptide antigens that can elicit specific antibody responses. This application is crucial in vaccine development and diagnostic assays where specific immune responses are required.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related Fmoc-protected amino acids:

Vorbereitungsmethoden

Protection of the Amino Group with Fmoc

- The amino group of allo-threonine is protected using 9-fluorenylmethoxycarbonyl chloride or a similar Fmoc reagent.

- The reaction is carried out in a basic aqueous or organic medium (e.g., sodium carbonate or triethylamine in dioxane or DMF) to facilitate nucleophilic attack of the amino group on the Fmoc reagent.

- This step yields the N-Fmoc protected allo-threonine intermediate.

Protection of the Hydroxyl Group as tert-Butyl Ether

- The hydroxyl group on the β-carbon of allo-threonine is protected by conversion to the tert-butyl ether.

- This is typically achieved by reaction with isobutylene gas or tert-butyl chloride in the presence of an acid catalyst (e.g., sulfuric acid or trifluoroacetic acid) under controlled conditions.

- The tert-butyl protection is acid labile, allowing for selective deprotection later in peptide synthesis.

Coupling to Form the Acetamido Linkage

- The acetamido linkage (acetamido group on the α-carbon) is introduced by coupling the protected amino acid with an acetamido-containing reagent or by acylation under peptide coupling conditions.

- Common coupling agents include HATU, COMU, or HBTU in the presence of base such as diisopropylethylamine (DIPEA).

- The reaction is typically performed in polar aprotic solvents such as DMF or NMP.

Solid-Phase Peptide Synthesis (SPPS) Application and Preparation Conditions

The compound is predominantly prepared and used in SPPS, where it is incorporated into peptides via standard Fmoc chemistry protocols:

This method is well-documented for producing high-purity Fmoc-protected amino acids including Fmoc-O-tert-butyl-D-allo-threonine.

Research Findings and Optimization

- Microwave-assisted coupling significantly reduces reaction times and improves yields compared to traditional methods.

- The use of orthogonal protecting groups (Fmoc for amino, tBu for hydroxyl) allows for selective deprotection steps critical in complex peptide synthesis.

- Coupling reagents such as HATU and COMU provide high coupling efficiency with minimal racemization.

- Side chain acylation strategies using orthogonal protection enable the introduction of lipophilic or functional moieties without affecting the peptide backbone.

- Purification by preparative HPLC ensures removal of impurities and truncated sequences, critical for pharmaceutical-grade peptides.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Material | Allo-threonine or derivative | Enantiopure (2S,3R) configuration required |

| Amino Protection | Fmoc-Cl, base (e.g., Na2CO3), DMF or dioxane | Standard Fmoc protection method |

| Hydroxyl Protection | tert-Butylation via isobutylene or tBu-Cl, acid catalyst | Acid labile protecting group |

| Coupling Agents | HATU, COMU, or HBTU with DIPEA | Efficient peptide bond formation |

| Solvents | DMF, NMP, DCM mixture | Polar aprotic solvents for solubility and reactivity |

| Deprotection | Piperidine/DMF (20%) | Removes Fmoc group selectively |

| Cleavage from Resin | TFA/TIS/water (95/2.5/2.5) | Final peptide release |

| Purification | Reverse phase preparative HPLC | >90% purity achievable |

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound in peptide research?

The synthesis involves sequential protection, coupling, and deprotection steps. Key steps include:

- Fmoc protection : The amino group is protected using fluorenylmethoxycarbonyl (Fmoc), which is stable under basic conditions but cleaved with piperidine .

- Coupling reactions : Reagents like isobutoxycarbonyl chloride (IBC-Cl) or HATU are used to activate carboxyl groups, requiring anhydrous solvents (e.g., DMF) and controlled pH (8–9) to minimize racemization .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures >95% purity . Optimization focuses on temperature (0–25°C), solvent polarity, and stoichiometric ratios to suppress side reactions like epimerization .

Q. How does the Fmoc-protecting group influence reactivity and purification in solid-phase peptide synthesis?

The Fmoc group provides steric hindrance, preventing unwanted nucleophilic attacks during coupling . Its UV activity (λ = 301 nm) allows real-time monitoring via HPLC . Deprotection with 20% piperidine in DMF is rapid (<5 min), ensuring minimal backbone degradation compared to Boc (tert-butoxycarbonyl) strategies .

Q. What analytical techniques are most effective for characterizing purity and stereochemistry?

- NMR spectroscopy : 1H, 13C, and 19F NMR resolve stereochemical assignments and confirm tert-butoxy group integrity .

- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., tert-butyl alcohol) .

- Circular dichroism (CD) : Validates conformational stability in peptide backbones .

Q. What handling precautions are essential to maintain compound stability?

- Storage : Store at -20°C under argon in amber vials to prevent hydrolysis and photodegradation .

- Solvent compatibility : Use anhydrous DCM or THF for solubilization; avoid protic solvents (e.g., water, methanol) to preserve the tert-butoxy group .

Q. Why is stereochemical configuration critical for this compound’s function in peptide design?

The (2S,3R) configuration dictates hydrogen-bonding patterns and side-chain orientation, affecting peptide-receptor binding. Racemization during synthesis (>5%) can reduce bioactivity, necessitating chiral HPLC or enzymatic resolution for correction .

Advanced Questions

Q. How can stereochemical integrity be maintained during multi-step synthesis?

- Low-temperature coupling : Reactions at 0–4°C reduce racemization rates .

- Chiral auxiliaries : Temporarily fix stereocenters using Evans oxazolidinones, later removed via hydrogenolysis .

- In-line monitoring : Real-time FTIR tracks epimerization during Fmoc deprotection .

Q. What methodologies optimize coupling efficiency with target peptides?

- Coupling agents : HATU or PyBOP (1.2 eq) in DMF achieve >90% yield with <2% dimerization .

- Solvent optimization : 10% v/v NMP in DCM enhances solubility of hydrophobic intermediates .

- Microwave-assisted synthesis : Reduces reaction time from 12h to 30min at 50°C .

Q. How are contradictions in NMR data resolved for stereochemical analysis?

- 2D NMR : NOESY identifies spatial proximity between tert-butoxy and Fmoc groups, confirming (3R) configuration .

- Dynamic NMR : Variable-temperature studies distinguish rotamers from diastereomers in crowded spectral regions .

Q. How does the tert-butoxy group affect solubility and reactivity?

- Solubility : Enhances organic phase partitioning (logP = 2.1) but reduces aqueous solubility, requiring co-solvents like THF for bioconjugation .

- Reactivity : The bulky tert-butoxy group slows acylation rates by 30% compared to methoxy analogs, necessitating excess activating agents .

Q. What strategies mitigate tert-butoxy hydrolysis during peptide elongation?

- Mild acidic conditions : Use 1% TFA in DCM for deprotection (pH 2–3), avoiding prolonged exposure to prevent cleavage .

- Protective additives : 1% triisopropylsilane (TIS) scavenges tert-butyl cations, reducing side reactions .

Q. How is this compound applied in designing conformationally constrained peptides?

- Helix stabilization : The tert-butoxy group induces α-helical conformations in model peptides (e.g., p53-derived sequences), confirmed via X-ray crystallography .

- Receptor specificity : Modulating side-chain bulkiness improves selectivity for kinase targets (e.g., EGFR) by 15-fold in SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.